N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride

Analytical Chemistry Chemical Synthesis Quality Control

N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride (CAS 1803611-37-1) is a thian-4-yl substituted acetamide derivative supplied primarily as a hydrochloride salt. With a molecular formula of C₉H₁₉ClN₂OS and a molecular weight of 238.78 g/mol, this compound is classified as a versatile small molecule scaffold and building block.

Molecular Formula C9H19ClN2OS
Molecular Weight 238.78 g/mol
CAS No. 1803611-37-1
Cat. No. B1381612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride
CAS1803611-37-1
Molecular FormulaC9H19ClN2OS
Molecular Weight238.78 g/mol
Structural Identifiers
SMILESCC(=O)NCCNC1CCSCC1.Cl
InChIInChI=1S/C9H18N2OS.ClH/c1-8(12)10-4-5-11-9-2-6-13-7-3-9;/h9,11H,2-7H2,1H3,(H,10,12);1H
InChIKeyHZIADJGPWXYSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(thian-4-yl)amino]ethyl}acetamide Hydrochloride (CAS 1803611-37-1) for Chemical Synthesis and Drug Discovery Procurement


N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride (CAS 1803611-37-1) is a thian-4-yl substituted acetamide derivative supplied primarily as a hydrochloride salt. With a molecular formula of C₉H₁₉ClN₂OS and a molecular weight of 238.78 g/mol, this compound is classified as a versatile small molecule scaffold and building block . It is specifically identified as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase, and phosphodiesterase 5 inhibitors .

Procurement Rationale: Why N-{2-[(thian-4-yl)amino]ethyl}acetamide Hydrochloride Cannot Be Directly Substituted by In-Class Analogs


Substituting N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride with a generic thian-4-yl analog or its free base (CAS 1153144-62-7) is inadvisable due to critical differences in physical form, purity, and documented synthetic utility. While the free base (MW 202.32 g/mol) and the hydrochloride salt (MW 238.78 g/mol) share the same core structure, the salt form offers enhanced stability and handling properties essential for reproducible research [1]. Furthermore, this specific hydrochloride salt is explicitly cited as a reactant for high-value therapeutic target programs, including SMN protein modulators and hNav1.7 inhibitors, a documentation not uniformly available for all in-class thian-4-yl compounds . Purity specifications from reputable vendors (≥97% to 98%) provide a quantitative benchmark for procurement, ensuring minimal batch-to-batch variability that generic suppliers may not guarantee .

Quantitative Differentiation of N-{2-[(thian-4-yl)amino]ethyl}acetamide Hydrochloride: Evidence-Based Comparisons for Informed Procurement


Purity Comparison: Hydrochloride Salt (98%) vs. Free Base (≥95%) from Key Suppliers

The hydrochloride salt of N-{2-[(thian-4-yl)amino]ethyl}acetamide (CAS 1803611-37-1) is commercially available with a certified purity of 98% . In contrast, the free base form (CAS 1153144-62-7) is commonly supplied with a minimum purity of 95% . This 3% absolute difference in purity specification represents a higher level of quality assurance for the hydrochloride salt, which is critical for applications requiring precise stoichiometry or where trace impurities could confound biological assay results .

Analytical Chemistry Chemical Synthesis Quality Control

Molecular Weight and Salt Form Differentiation for Handling and Solubility

The target compound is the hydrochloride salt, with a molecular weight of 238.78 g/mol . The free base has a molecular weight of 202.32 g/mol [1]. The 36.46 g/mol difference corresponds to the addition of HCl, which significantly alters the compound's physicochemical properties. While specific experimental solubility data for this compound is not publicly available, it is a well-established principle that hydrochloride salts of amines generally exhibit improved aqueous solubility and solid-state stability compared to their free base counterparts, which are often oils or low-melting solids with limited stability [2].

Medicinal Chemistry Pharmaceutical Formulation Compound Management

Documented Utility in High-Value Therapeutic Programs vs. Generic Building Blocks

N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride is explicitly listed as a reactant for the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and other advanced leads . This is a specific, documented application in programs targeting spinal muscular atrophy and chronic pain. In contrast, many generic thian-4-yl building blocks (e.g., 2-(thian-4-yl)ethan-1-amine) are described only for general "medicinal chemistry" or "organic synthesis" applications without a direct link to a named, high-value therapeutic target [1].

Drug Discovery Medicinal Chemistry Neurology

Recommended Research and Development Applications for N-{2-[(thian-4-yl)amino]ethyl}acetamide Hydrochloride Based on Evidence-Based Differentiation


Synthesis of SMN Protein Modulators for Spinal Muscular Atrophy Research

This compound is a designated reactant for the synthesis of survival motor neuron (SMN) protein modulators . The 98% purity specification of the hydrochloride salt ensures that the final products are not compromised by impurities, which is paramount for generating reliable structure-activity relationship (SAR) data in SMA research programs.

Development of hNav1.7 Inhibitors as Next-Generation Analgesics

The compound is explicitly listed for use in synthesizing diaminotriazine hNav1.7 inhibitors . Given that hNav1.7 is a validated pain target, utilizing a high-purity, well-documented building block like N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride can accelerate the hit-to-lead process and improve the reproducibility of biological data in pain model studies.

Investigating iNOS and PDE5 Pathways in Inflammation and Cardiovascular Research

As a reactant for heteroalicyclic carboxamidines (iNOS inhibitors) and phosphodiesterase 5 inhibitors , this compound is a strategic starting material for medicinal chemists exploring these pathways. The hydrochloride salt form is advantageous for handling and solubility during the multi-step synthesis of these complex molecules.

General Medicinal Chemistry Scaffold Optimization Requiring a Thian-4-yl Moiety

For projects where a thian-4-yl group is desired but not linked to a specific target, the 98% pure hydrochloride salt provides a superior alternative to the 95% pure free base . The higher purity reduces the risk of side reactions and simplifies purification, making it a cost-effective choice for exploratory SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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